molecular formula C5H9NSe B14736342 tert-Butyl isoselenocyanate CAS No. 5943-40-8

tert-Butyl isoselenocyanate

Cat. No.: B14736342
CAS No.: 5943-40-8
M. Wt: 162.10 g/mol
InChI Key: CRYPQZHRHYHDMH-UHFFFAOYSA-N
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Description

Research Applications and Value: tert-Butyl isoselenocyanate is a specialized organoselenium reagent valued in synthetic and medicinal chemistry research. Its primary application lies in the synthesis of selenium-containing heterocycles, which are structures of high interest due to their notable chemical properties and diverse biological activities . Isoselenocyanates, in general, are recognized as powerful tools for this purpose because they are relatively easy to prepare, store, and handle safely compared to other selenium precursors . In drug discovery, particularly in anticancer research, this compound serves as a key chemical moiety. The isoselenocyanate (-N=C=Se) functional group is a known pharmacophore that can inhibit critical signaling pathways in cancer cells, such as the Akt pathway . Researchers have utilized the isoselenocyanate group in fragment-based design to create novel dual-function inhibitors. For example, hybrid molecules combining a naphthalimide core with an isoselenocyanate side chain have been developed to simultaneously target Topoisomerase-IIα and the Akt pathway, showing promising anti-melanoma activity in preclinical models . The mechanism of action for isoselenocyanates is often analogous to that of their sulfur-containing isothiocyanate cousins, involving interactions with cellular thiols like glutathione, which can lead to the formation of conjugates and influence the compound's excretion and toxicity profile . Handling and Usage: This product is intended for research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

5943-40-8

Molecular Formula

C5H9NSe

Molecular Weight

162.10 g/mol

InChI

InChI=1S/C5H9NSe/c1-5(2,3)6-4-7/h1-3H3

InChI Key

CRYPQZHRHYHDMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C=[Se]

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Isoselenocyanate

Precursor Synthesis: tert-Butyl Isocyanide

The principal and most well-established route for the industrial and laboratory-scale production of tert-butyl isocyanide is the Hofmann carbylamine reaction. wikipedia.orgwikipedia.org This method has been significantly improved by the application of phase-transfer catalysis, enhancing its efficiency and making it more practical for widespread use. orgsyn.org

Hofmann Carbylamine Reaction for tert-Butyl Isocyanide Generation

The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, involves the reaction of a primary amine, in this case, tert-butylamine (B42293), with chloroform (B151607) and a strong base to yield the corresponding isocyanide. wikipedia.orgwikipedia.org The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which is generated in situ from the reaction of chloroform with a base like sodium hydroxide (B78521). wikipedia.orgwikipedia.org This highly reactive dichlorocarbene then reacts with the primary amine in a series of steps to form the isocyanide. wikipedia.orgwikipedia.org

This reaction is specific to primary amines, and its distinctive, unpleasant odor of the isocyanide product serves as a qualitative test for their presence, known as the Saytzeff's isocyanide test. wikipedia.orgwikipedia.org

Application of Phase-Transfer Catalysis in Isocyanide Synthesis

The preparative utility of the Hofmann carbylamine reaction was historically limited until the advent of phase-transfer catalysis (PTC). orgsyn.org PTC facilitates the transfer of reactants between two immiscible phases (typically aqueous and organic), thereby increasing the reaction rate and yield. orgsyn.org

In the synthesis of tert-butyl isocyanide, a phase-transfer catalyst, such as benzyltriethylammonium chloride, is employed to shuttle the hydroxide ions from the aqueous phase to the organic phase, where the reaction with chloroform and tert-butylamine occurs. wikipedia.orgorgsyn.org This technique has made the synthesis of tert-butyl isocyanide and other isocyanides more efficient and practical. orgsyn.org

A typical procedure involves the dropwise addition of a dichloromethane (B109758) solution containing tert-butylamine, chloroform, and the phase-transfer catalyst to a stirred, warm aqueous solution of sodium hydroxide. orgsyn.org The reaction is exothermic and proceeds to completion within a few hours. orgsyn.org Subsequent workup involving separation of the organic layer, washing, drying, and distillation yields the purified tert-butyl isocyanide. orgsyn.org

Conversion of tert-Butyl Isocyanide to tert-Butyl Isoselenocyanate

The transformation of tert-butyl isocyanide into this compound is most commonly achieved by the direct addition of elemental selenium.

Direct Addition of Elemental Selenium to Isocyanides

The direct reaction of isocyanides with elemental selenium provides a straightforward route to isoselenocyanates. This method has been utilized for the synthesis of various isoselenocyanates. The reaction involves the direct addition of a selenium atom to the carbon atom of the isocyanide group.

A novel and environmentally friendly multicomponent reaction has been developed for the synthesis of 1,3-selenazolines using isocyanides, selenium powder, and 3-aminooxetanes in water. rsc.org This reaction proceeds under mild conditions and avoids the use of toxic and unstable selenium reagents. rsc.org

Optimization of Reaction Conditions for Selenium Addition (e.g., Solvents, Catalysts)

The efficiency of the selenium addition to isocyanides can be influenced by various reaction parameters, including the choice of solvent and the use of catalysts. For instance, in the synthesis of quinoline-2-thione, the addition of a catalytic amount of selenium to the reaction of an isocyanide with sulfur in water at elevated temperatures significantly improved the product yield. researchgate.net This suggests that selenium can act as a promoter in related transformations.

The optimization of reaction conditions is crucial for achieving high yields and purity of the desired isoselenocyanate. Factors such as temperature, reaction time, and the stoichiometry of the reactants need to be carefully controlled. The use of advanced techniques like Bayesian optimization is emerging as a powerful tool to expedite the optimization of reaction conditions. rsc.org

Direct Synthesis from tert-Butylamine Precursors

While the two-step process involving the synthesis of tert-butyl isocyanide followed by selenation is the most common route, research into more direct methods from readily available starting materials like tert-butylamine is ongoing.

For example, a method for the synthesis of tert-butyl isocyanate from tert-butylamine and phosgene (B1210022) has been reported, which could potentially be adapted for the synthesis of the corresponding isoselenocyanate. google.com Additionally, the direct amination of isobutene to produce tert-butylamine has been studied, providing a direct route to the key precursor. researchgate.net

Further research in this area could lead to more streamlined and atom-economical processes for the production of this compound.

Sequential Hofmann Isonitrile Synthesis and Elemental Selenium Addition

The most established route to this compound involves a two-step sequence. The first step is the synthesis of a key intermediate, tert-butyl isocyanide, via the Hofmann isonitrile synthesis (also known as the carbylamine reaction). In this reaction, tert-butylamine is reacted with chloroform and a strong base, such as sodium hydroxide. wikipedia.orgorgsyn.org

The second step is the direct addition of elemental selenium to the prepared tert-butyl isocyanide. nih.gov The lone pair of electrons on the carbon atom of the isonitrile group attacks the selenium, forming the isoselenocyanate functional group. The classical method for synthesizing organic isoselenocyanates involves this very process of adding elemental selenium to isonitriles. nih.gov

StepReactionDescription
1 Hofmann Isonitrile Synthesistert-Butylamine is converted to tert-butyl isocyanide using chloroform and sodium hydroxide. wikipedia.orgorgsyn.org
2 Elemental Selenium AdditionElemental selenium is added to the isolated tert-butyl isocyanide to yield the final product, this compound. nih.gov

Role of Phase-Transfer Catalysts in Direct Amine-to-Isoselenocyanate Conversion

The synthesis of the tert-butyl isocyanide precursor is greatly facilitated by the use of phase-transfer catalysis (PTC). orgsyn.org The reaction involves reactants in two immiscible phases: an aqueous phase containing sodium hydroxide and an organic phase (typically dichloromethane) containing the tert-butylamine and chloroform. wikipedia.orgorgsyn.org

A phase-transfer catalyst, such as benzyltriethylammonium chloride, is employed to overcome the phase boundary. wikipedia.orgorgsyn.org The catalyst, a quaternary ammonium (B1175870) salt, is soluble in both phases to some extent. It transports the hydroxide anions (or a dichlorocarbene precursor) from the aqueous phase into the organic phase, where they can react with the amine. princeton.edu This catalytic cycle dramatically increases the reaction rate and allows the synthesis to proceed under milder conditions with high efficiency. princeton.edutheaic.org The use of PTC has become an established and effective technique in organic synthesis for enhancing reactivity between phases. theaic.org

Challenges and Considerations in this compound Synthesis

The synthesis of this compound is not without its difficulties, many of which stem directly from the compound's molecular architecture.

Influence of the Bulky tert-Butyl Group on Reaction Efficiency

The tert-butyl group, (CH₃)₃C-, is a sterically demanding alkyl substituent that significantly impacts the reactivity of adjacent functional groups. researchgate.net This steric hindrance can slow down or even prevent chemical reactions. researchgate.net In the context of synthesis, the bulkiness of the tert-butyl group can lead to slower reaction rates and necessitate longer reaction times compared to analogues with smaller alkyl groups. researchgate.net This effect is observed in other synthetic contexts where the tert-butyl group's size hinders the approach of reagents, such as in SN2 reactions where tertiary alkyl halides are notoriously unreactive. quora.commasterorganicchemistry.com This kinetic stabilization effect is a critical consideration for optimizing the yield and efficiency of this compound synthesis. researchgate.net

Noted Decomposition Pathways or Lower Reactivity in Specific Synthetic Contexts

The substantial steric bulk of the tert-butyl group is also a primary factor influencing the reactivity of the final product. The large group can sterically shield the electrophilic carbon of the isoselenocyanate moiety, making it less accessible to nucleophiles compared to less hindered isoselenocyanates. This can result in lower reactivity in subsequent reactions.

Reactivity and Diverse Synthetic Transformations of Tert Butyl Isoselenocyanate

Nucleophilic Addition Reactions

The core reactivity of tert-butyl isoselenocyanate involves the addition of nucleophiles across the C=N or C=Se double bonds of the isoselenocyanate moiety. The specific outcome of these reactions is influenced by the nature of the nucleophile, the reaction conditions, and the inherent steric and electronic properties of the tert-butyl group. rsc.org

Nitrogen-based nucleophiles, such as amines and hydrazines, readily react with isoselenocyanates, providing a direct route to various nitrogen and selenium-containing scaffolds. nih.govnih.gov

The reaction between isoselenocyanates and primary or secondary amines is a fundamental and widely used method for the preparation of N,N'-disubstituted or N,N',N'-trisubstituted selenoureas. nih.gov The nucleophilic nitrogen atom of the amine attacks the central carbon of the isoselenocyanate group, leading to the formation of a selenourea (B1239437) derivative. This reaction is generally efficient and proceeds under mild conditions. researchgate.net

Acyl isoselenocyanates, generated in situ from acyl chlorides and potassium selenocyanate (B1200272), can be trapped with amines to form N-acyl selenoureas. colab.ws Similarly, the reaction with alcohols yields the corresponding selenocarbamates. colab.ws While many studies use various aryl or alkyl isoselenocyanates, the general mechanism is applicable to this compound, with the bulky tert-butyl group potentially influencing reaction rates.

Table 1: Synthesis of Selenoureas from Isoselenocyanates and Amines

Isoselenocyanate Amine Product Conditions Yield Reference
p-Chlorophenyl isoselenocyanate N-Methylglycine 1-(4-Chlorophenyl)-3-methyl-2-selenohydantoin 1,4-Dioxane (B91453), 100°C, 5h 98% clockss.org
Phenyl isoselenocyanate Methyl aminoacetate hydrochloride Phenyl-substituted selenohydantoin Presence of triethylamine High clockss.org
Acyl isoselenocyanates (in situ) Various amines N-Acyl selenoureas Not specified Not specified colab.ws
Isoselenocyanates Primary/Secondary amines Selenoureas Not specified Not specified nih.govmdpi.com

The reaction of isoselenocyanates with hydrazines and their derivatives serves as a pathway to selenosemicarbazides and related heterocyclic systems. The outcome of the reaction can depend on which nitrogen atom of the hydrazine (B178648) acts as the nucleophile. For instance, with phenylhydrazine, nucleophilic attack from the terminal amine leads to the formation of 1-phenylselenosemicarbazides. nih.gov Subsequent intramolecular cyclization can lead to various selenium-containing heterocycles. The reaction of 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one with carbonyl compounds yields corresponding hydrazones, demonstrating the reactivity of hydrazine derivatives that could potentially be used with isoselenocyanates. osi.lv The synthesis of tert-butyl hydrazine itself can be achieved from tert-butyl alcohol and hydrazine salts, providing a potential precursor for reactions with this compound. google.com

The mechanism often involves the initial addition of a hydrazine nitrogen atom to the isoselenocyanate carbon, forming an adduct that can then undergo further transformations, such as intramolecular condensation, to yield stable heterocyclic products. nih.gov

Isoselenocyanates are key precursors for a variety of selenium-containing heterocycles. nih.govresearchgate.netnih.gov The reaction with bifunctional nucleophiles, such as amino acids or specific aromatic amines, can lead to complex cyclic structures through a sequence of addition and intramolecular condensation reactions.

Selenohydantoins: Selenohydantoins, the selenium analogs of hydantoins, can be synthesized in high yields by reacting isoselenocyanates with α-amino acids. clockss.orgresearchgate.net The reaction proceeds via nucleophilic attack of the amino group on the isoselenocyanate, followed by an intramolecular cyclization with dehydration. clockss.org For example, the reaction of p-chlorophenyl isoselenocyanate with N-methylglycine at 100°C in 1,4-dioxane results in a 98% yield of the corresponding selenohydantoin. clockss.org This method is a significant improvement over previous approaches and demonstrates the utility of isoselenocyanates for creating these biologically relevant scaffolds. clockss.orgresearchgate.net

Benzoselenadiazocine Derivatives: The reaction of isoselenocyanates with specific amino compounds can yield larger heterocyclic rings. For instance, the reaction with 2-(aminomethyl)aniline (B1197330) derivatives can produce benzoselenadiazocine derivatives through a multi-step process. researchgate.net

Table 2: Synthesis of Heterocycles from Isoselenocyanates

Isoselenocyanate Reactant Product Conditions Yield Reference
p-Chlorophenyl isoselenocyanate N-Methylglycine 1-(4-Chlorophenyl)-3-methyl-2-selenohydantoin 1,4-Dioxane, 100°C, 5h 98% clockss.org
1-Naphthyl isoselenocyanate N-Methylglycine 1-(1-Naphthyl)-3-methyl-2-selenohydantoin 1,4-Dioxane, 100°C, 24h 86% clockss.org
Phenyl isoselenocyanate 2-(Aminomethyl)aniline derivative 2-Phenyl-6H- nih.govresearchgate.netresearchgate.netbenzoselenadiazocine Not specified Not specified nih.gov
Phenyl isoselenocyanate Methyl aminoacetate hydrochlorides Selenohydantoins Presence of triethylamine High researchgate.net

Oxygen and sulfur nucleophiles also add to the electrophilic carbon of the isoselenocyanate group. Sulfur nucleophiles, being generally more potent than their oxygen counterparts, react readily. libretexts.orgmsu.edu

The reaction of isoselenocyanates with alcohols provides a direct route to O-alkyl selenocarbamates. colab.ws The oxygen atom of the alcohol acts as a nucleophile, attacking the isoselenocyanate carbon. This reaction is analogous to the formation of thiocarbamates from isothiocyanates and alcohols. nih.gov The stability and reactivity of the resulting selenocarbamates make them useful intermediates in further synthetic transformations. For instance, they can be used as protected forms of selenols. scribd.com The reaction of tert-butyl alcohol with hydrochloric acid to form a tertiary carbocation intermediate highlights the stability of the tert-butyl cation, a factor that can influence reactions involving tert-butyl functional groups. vaia.com

Compound Index

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Reactions with Thiols

The reaction between this compound and thiols proceeds via nucleophilic addition of the thiol to the electrophilic carbon of the isoselenocyanate group. This reaction is analogous to the well-established chemistry of isothiocyanates. masterorganicchemistry.comchemistrysteps.commsu.edu The sulfur atom of the thiol acts as the nucleophile, attacking the central carbon of the C=N=Se moiety. This addition leads to the formation of N-tert-butylselenoformothioate derivatives.

The general mechanism involves the attack of the thiol's sulfur atom on the isoselenocyanate carbon, followed by proton transfer to the nitrogen atom, yielding the corresponding N-tert-butylselenocarbamothioate product. While thiols are less basic than alcohols, they are generally more nucleophilic, facilitating this addition. masterorganicchemistry.commsu.edu The reaction is typically carried out under neutral or basic conditions, as the corresponding thiolate anion (RS⁻) is an even more potent nucleophile. msu.edu

General Reaction Scheme: R-SH + t-Bu-N=C=Se → t-Bu-NH-C(=Se)-S-R

Reactions with Carbon-Containing Nucleophiles (e.g., Carbanions, α-Lithiated Isocyanides)

This compound readily reacts with various carbon-based nucleophiles, providing pathways to complex selenium- and nitrogen-containing heterocycles. Of particular note are its reactions with α-lithiated isocyanides, which demonstrate a fascinating divergence in reaction pathways based on the substitution pattern of the nucleophile. mdpi.com

The reaction of isoselenocyanates with α-lithiated isocyanides that possess a single substituent on the α-carbon (i.e., are monosubstituted) leads to the formation of 1,3-selenazoles. mdpi.com For instance, the reaction of an alkyl or aryl isoselenocyanate with lithiated ethyl isocyanoacetate or lithiated benzyl (B1604629) isocyanide yields the corresponding 1,3-selenazole (B15495438) derivatives in good yields. mdpi.com The mechanism involves the nucleophilic attack of the lithiated carbon on the isoselenocyanate carbon, followed by an intramolecular cyclization where the nitrogen of the intermediate attacks the isocyanide carbon, ultimately forming the five-membered selenazole ring after rearrangement. mdpi.com

Reactant 1 (Isoselenocyanate)Reactant 2 (α-Lithiated Isocyanide)Product TypeReference
R-N=C=SeLi-CH(R')-NC1,3-Selenazole mdpi.com

Table 1: Synthesis of 1,3-Selenazoles from Isoselenocyanates and Monosubstituted α-Lithiated Isocyanides.

A different reaction course is observed when isoselenocyanates react with α-lithiated isocyanides that are disubstituted at the α-carbon. mdpi.com In this case, the products are 2-imidazolin-5-selones. This transformation involves the reaction of one molecule of the isocyanide with two molecules of the isoselenocyanate. mdpi.com For example, reacting α-methylbenzyl isocyanide or diphenylmethyl isocyanide with an isoselenocyanate, followed by quenching with an alkyl halide like butyl iodide, affords 2-butylseleno-2-imidazolin-5-selones. mdpi.com This pathway highlights the ability of the initial adduct to react with a second molecule of the electrophilic isoselenocyanate before cyclization.

Reactant 1 (Isoselenocyanate)Reactant 2 (α-Lithiated Isocyanide)Product TypeReference
R-N=C=Se (2 equiv.)Li-C(R')(R'')-NC (1 equiv.)2-Imidazolin-5-selone mdpi.com

Table 2: Synthesis of 2-Imidazolin-5-selones from Isoselenocyanates and Disubstituted α-Lithiated Isocyanides.

Isoselenocyanates react with the glutacondialdehyde anion to produce 1-substituted-3-formyl-2(1H)-pyridineselones. mdpi.com This reaction serves as an effective method for constructing the pyridineselone heterocyclic system. The reaction conditions depend on the nature of the isoselenocyanate; aryl isoselenocyanates typically react smoothly at room temperature, whereas alkyl isoselenocyanates, such as this compound, require elevated temperatures of around 80 °C to proceed efficiently. mdpi.com

Reaction Scheme: Glutacondialdehyde Anion + t-Bu-N=C=Se --(80 °C)--> 1-tert-Butyl-3-formyl-2(1H)-pyridineselone

Reactions with Selenolates

The reaction of this compound with selenium-based nucleophiles, or selenolates, provides a direct route to various organoselenium compounds containing multiple selenium atoms. For example, the reaction of phenyl isoselenocyanates with sodium hydrogen selenide (B1212193) (NaHSe) in the presence of a primary amine salt and formaldehyde (B43269) leads to the formation of tetrahydro-1,3,5-selenodiazine-2-selenones. mdpi.com Furthermore, acyl isoselenocyanates have been shown to react with potassium 2-arylethyneselenolates to yield N-(4-aryl-1,3-diselenol-2-ylidene)-amides in high yields. mdpi.com These reactions underscore the utility of isoselenocyanates in building complex selenium-rich heterocyclic frameworks.

Cycloaddition Chemistry

The cumulative double bond system (C=N=Se) of this compound allows it to participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct five- and six-membered rings. clockss.orgwikipedia.orgacs.org These reactions are powerful tools for heterocyclic synthesis.

One notable example is the 1,3-dipolar cycloaddition of isoselenocyanates with diazo compounds. Aroyl isoselenocyanates, for instance, react with ethyl diazoacetate in a [3+2] cycloaddition manner. researchgate.net The reaction proceeds through the C=Se bond, which acts as the dipolarophile, to initially form a 4,5-dihydro-1,2,3-selenadiazole intermediate. This intermediate can then be acylated to yield the final stable product. researchgate.net

Additionally, intramolecular cycloadditions involving an isoselenocyanate moiety are known. For example, o-ethynylanilines react with cyclohexyl isoselenocyanate upon heating. clockss.org This reaction is believed to proceed through an initial nucleophilic addition to form a selenourea, which then tautomerizes to an iminoselenol. This selenol intermediate subsequently undergoes a regio- and stereoselective intramolecular cyclization (a 6-exo-dig process) onto the alkyne, yielding 2-imino-3-selenaquinoline derivatives. clockss.org While not a concerted pericyclic reaction in its entirety, this formal cycloaddition demonstrates the utility of the isoselenocyanate group in ring-forming cascade reactions. These examples highlight the potential of this compound to act as a key component in various cycloaddition strategies for synthesizing novel selenium-containing heterocycles.

[2+2] Cycloaddition Pathways (e.g., Selenetidines)

While [2+2] cycloaddition reactions represent a powerful method for constructing four-membered rings, specific examples involving this compound to form selenetidine rings are not extensively documented in prominent literature. This pathway theoretically involves the reaction of the C=N bond of the isoselenocyanate with an alkene or another doubly bonded species. However, other cycloaddition pathways tend to be more commonly reported for this class of compounds.

Other Cycloaddition Mechanisms

Isoselenocyanates, including the tert-butyl derivative, participate in several other cycloaddition reactions. A notable example is the reaction with diazomethane (B1218177). In this process, diazomethane adds across the C=Se double bond of the isoselenocyanate. The resulting intermediate can then rearrange to form a 1,2,4-selenadiazole derivative. nih.gov

Another significant reaction involves the interaction with azodicarboxylates. For instance, the reaction of an isoselenocyanate with diethyl azodicarboxylate (DEAD) does not typically follow a standard cycloaddition pathway but leads to the formation of 1,3,4-selenadiazole (B1620084) derivatives through a more complex mechanism. nih.gov Furthermore, three-component reactions involving isoselenocyanates, hydrazine hydrate, and phenacyl halides yield 1,3,4-selenadiazines in good to excellent yields. The mechanism involves the initial addition of hydrazine to the isoselenocyanate, followed by reaction with the halide and subsequent intramolecular condensation. nih.gov

Catalyzed Reactions and Intramolecular Cyclizations

Catalysis plays a crucial role in directing the reactivity of this compound towards specific heterocyclic products through intramolecular cyclization.

Iodine and various acids are effective catalysts for the cyclization of substrates derived from this compound. nih.gov These reactions provide a direct route to important selenium-containing heterocycles like selenazolidines and selenazines.

The general strategy involves reacting this compound with a molecule containing a nucleophile (such as an amine or alcohol) and a suitably positioned leaving group or double bond. For example, the reaction with unsaturated amines or alcohols in the presence of iodine or a strong acid initiates an intramolecular cyclization. The electrophilic selenium, activated by the catalyst, is attacked by the internal nucleophile, leading to ring closure. This method has been successfully employed to synthesize a range of substituted selenazolidines (five-membered rings) and selenazines (six-membered rings). nih.gov

The classical Mitsunobu reaction involves the conversion of an alcohol to a variety of functional groups using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org While direct use of this compound as a standard nucleophile in a classic Mitsunobu protocol is not a common application, its reagents are involved in related transformations.

Isoselenocyanates react with key Mitsunobu reagents, but the pathway differs. For example, the reaction of isoselenocyanates with DEAD can lead to the formation of selenium-containing heterocycles, such as 1,3,4-selenadiazoles, rather than a product of simple substitution. nih.gov This transformation highlights a unique reactivity pattern of the isoselenocyanate group with the Mitsunobu reagent system, diverging from the canonical alcohol substitution pathway.

Utility in the Synthesis of Selenium-Containing Heterocyclic Compounds

This compound is a highly valuable precursor for synthesizing a wide array of selenium-containing heterocycles due to its predictable reactivity and the stability of the tert-butyl group. nih.govnih.gov

The construction of selenium-containing ring systems using this compound generally relies on a few core strategies. nih.govdoi.org A primary approach is the reaction of the isoselenocyanate with a bifunctional nucleophile. In this "A-B" type substrate, one functional group (A) acts as a nucleophile to attack the electrophilic carbon of the N=C=Se moiety, while the second group (B) subsequently participates in a ring-closing step.

A common and powerful method involves the in-situ generation of a keten-N,Se-acetal intermediate. This is achieved by the base-promoted addition of active methylene (B1212753) compounds (like malononitrile) to the isoselenocyanate. This intermediate can then react with various halogenated compounds, such as 1,2-dibromoethane (B42909) or α-haloacyl derivatives, to undergo cyclization, affording functionalized 1,3-selenazolidines. doi.org This one-pot procedure is convenient and provides access to five-membered selenium-containing heterocycles from simple starting materials. doi.org

These strategies underscore the role of this compound as a cornerstone reagent, enabling the assembly of complex molecular architectures containing selenium.

Formation of Specific Heterocyclic Scaffolds (e.g., Selenazoles, Triazoles, Quinazolines)

This compound serves as a versatile building block in the synthesis of a variety of selenium-containing heterocycles. Its reactivity allows for the construction of complex molecular architectures, including selenazoles, triazoles, and quinazolines, which are of significant interest in medicinal chemistry and materials science.

Selenazoles

The synthesis of selenazoles often involves the reaction of isoselenocyanates with various substrates. One common method is the reaction with α-haloketones. For instance, 2,4-diaryl-1,3-selenazoles have been prepared by the two-component cyclization of primary selenoamides with α-haloketones. mdpi.com Selenoamides, in turn, can be synthesized from the reaction of nitriles with Woollins' reagent. mdpi.com

Another approach involves the reaction of selenourea derivatives with activated bromomethylene compounds. Selenoureas, which can be derived from isoselenocyanates, react with compounds like 2-bromoacetates, acetamides, and phenacyl bromides to yield 1,3-selenazol-2-amines. nih.gov The reaction likely proceeds through the alkylation of the selenium atom followed by ring closure and elimination. nih.gov

Furthermore, allenyl isoselenocyanates have been utilized in the synthesis of selenazoles by reacting them with nitrogen-containing nucleophiles. nih.govresearchgate.net It is noted that allenyl isoselenocyanate reacts more slowly with nucleophiles compared to its sulfur analog, allenyl isothiocyanate. nih.govresearchgate.net

The following table summarizes representative examples of selenazole synthesis using isoselenocyanate derivatives:

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Primary selenoamides, α-haloketonesMethanol, reflux2,4-Diaryl-1,3-selenazoles86-99 mdpi.com
Selenourea derivatives, Activated bromomethylene compoundsAcetone, room temperature1,3-Selenazol-2-aminesNot specified nih.gov
Allenyl isoselenocyanate, Nitrogen-containing nucleophilesDioxaneSelenazolesNot specified nih.govresearchgate.net
β-Ketosulfoxonium ylide, Selenourea[Ir(cod)Cl]₂, Dichloroethane, 80 °C4-Aryl-substituted 2-amino-1,3-selenazoles30-48 nih.gov

Triazoles

This compound is also a valuable precursor for the synthesis of selenium-containing triazoles. One notable reaction involves the [3+2] cycloaddition of isoselenocyanates with diazo compounds. For example, the reaction of aroyl isoselenocyanates with ethyl diazoacetate at room temperature yields ethyl 2-aroyl-5-(aroylimino)-2,5-dihydro-1,2,3-selenadiazole-4-carboxylates. researchgate.net This reaction proceeds regioselectively to form 1,2,3-selenadiazole derivatives. nih.govresearchgate.net

Another synthetic route to triazoles involves the reaction of isoselenocyanates with diethyl azodicarboxylate and triphenylphosphine under Mitsunobu conditions. This one-pot reaction affords 4,5-dihydro-5-selenoxo-1H-1,2,4-triazole-1-carboxylates in good to excellent yields. nih.gov

Furthermore, 5-amino-4-aryl-2H-1,2,4-triazole-3-selones can be prepared by reacting aryl isoselenocyanates with S-methyl isothiosemicarbazide hydroiodide in a basic medium. uzh.ch The reaction proceeds through the formation of an intermediate that undergoes cyclization with the elimination of a methylthio group. uzh.ch

Below is a table detailing the synthesis of various triazole derivatives from isoselenocyanates:

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Aroyl isoselenocyanates, Ethyl diazoacetateAcetone, room temperatureEthyl 2-aroyl-5-(aroylimino)-2,5-dihydro-1,2,3-selenadiazole-4-carboxylatesNot specified researchgate.net
Aryl isoselenocyanates, Diethyl azodicarboxylate, TriphenylphosphineDichloromethane (B109758), room temperature4,5-Dihydro-5-selenoxo-1H-1,2,4-triazole-1-carboxylatesGood to excellent nih.gov
Aryl isoselenocyanates, S-Methyl isothiosemicarbazide hydroiodideBasic media5-Amino-4-aryl-2H-1,2,4-triazole-3-selonesGood uzh.ch

Quinazolines

The synthesis of quinazolines can be achieved through various catalytic methods. While the direct use of this compound in quinazoline (B50416) synthesis is less commonly documented in the provided search results, the synthesis of related heterocyclic structures provides insight into potential synthetic pathways. For instance, the synthesis of quinazolin-4(3H)-one derivatives can start from anthranilic acid and an appropriate aryl isothiocyanate. nih.gov This suggests that a similar reaction with an aryl isoselenocyanate could potentially yield seleno-substituted quinazolinones.

Modern synthetic methods for quinazolines often employ transition-metal catalysis. For example, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles has been reported to produce quinazolines in high yields. nih.gov Another approach involves the use of a manganese dioxide catalyst for the reaction of 2-aminobenzylamines with alcohols. nih.gov These methods highlight the diverse strategies available for constructing the quinazoline core, which could potentially be adapted for the incorporation of selenium through the use of selenium-containing starting materials.

A summary of quinazoline synthesis methods is provided in the table below:

Starting MaterialsReagents and ConditionsProductYield (%)Reference
2-Aminobenzylamines, Alcoholsα-MnO₂, TBHP, Chlorobenzene, 80 °CQuinazolines59-91 nih.gov
2-Aminoaryl alcohols, NitrilesCo(OAc)₂·4H₂O, t-BuOK, tert-AmOH, 95 °CQuinazolinesup to 95 nih.gov
Anthranilic acid, Aryl isothiocyanateEthanol (B145695), triethylamine, reflux3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneGood nih.gov

Coordination Chemistry Involving Isoselenocyanates and Their Derivatives

Ligand Properties of Isoselenocyanates in Transition Metal Complexes

Isoselenocyanates (R-N=C=Se) are versatile ligands in coordination chemistry. acs.org Analogous to the more extensively studied isocyanides (R-N≡C), they are classified as L-type ligands, functioning as neutral Lewis bases that donate an electron pair to a metal center. wikipedia.org The selenocyanate (B1200272) ion (SeCN⁻) itself can coordinate to metals, but the organic isoselenocyanates offer a greater degree of synthetic flexibility by modifying the 'R' group. acs.orgacs.org

Key properties of isoselenocyanates as ligands include:

Donor Atom: Coordination to the metal typically occurs through the carbon atom, similar to isocyanides, although coordination through the selenium atom is also possible, leading to linkage isomerism. fiveable.me

Steric Profile: The geometry of the M-N-C linkage in isoselenocyanate complexes can influence the steric environment around the metal. The RNC linkage in isocyanides is typically linear, resulting in a small cone angle, which facilitates the formation of complexes with high coordination numbers. wikipedia.org The introduction of a bulky group like tert-butyl, however, can significantly alter this profile.

Formation and Characterization of Metal-Isoselenocyanate Complexes

The synthesis of metal-isoselenocyanate complexes generally involves the reaction of a suitable metal precursor, often a metal salt or a labile complex, with the isoselenocyanate ligand in an appropriate solvent. sysrevpharm.orgmdpi.com The reaction conditions, such as temperature and stoichiometry, are controlled to favor the formation of the desired complex. mdpi.com For instance, a common method involves reacting a metal chloride salt with a stoichiometric amount of the isoselenocyanate ligand in a solvent like ethanol (B145695) or dichloromethane (B109758). sysrevpharm.orgmdpi.com

The resulting complexes are isolated and purified, often as stable, crystalline solids. mdpi.com Their characterization relies on a suite of analytical techniques to confirm their composition, structure, and bonding.

Table 1: Common Techniques for the Characterization of Metal-Isoselenocyanate Complexes

TechniqueInformation ProvidedReference
NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se) Provides information about the ligand environment, confirms coordination, and can help elucidate the structure in solution. ⁷⁷Se NMR is particularly useful for directly probing the selenium atom's environment. arkat-usa.orgresearchgate.net
Infrared (IR) Spectroscopy The stretching frequency of the -N=C=Se group (ν(NCSe)) is highly diagnostic. A shift in this band upon coordination compared to the free ligand indicates the mode of binding and the electronic effects of the metal-ligand bond. mdpi.com
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.comarkat-usa.org
Mass Spectrometry Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. arkat-usa.orgresearchgate.net
Elemental Analysis Determines the elemental composition (C, H, N, Se) of the complex, confirming its empirical formula. arkat-usa.org

These techniques collectively allow for a comprehensive understanding of the newly synthesized metal complexes. sysrevpharm.orgnih.govnih.gov

Coordination Behavior of Isoselenocyanate-Derived Ligands (e.g., Selenoureas in Metal Complexes)

Isoselenocyanates are precursors to other important ligands, such as selenoureas. Selenoureas are formed by the reaction of an isoselenocyanate with an amine. These derivatives exhibit rich and varied coordination chemistry. arkat-usa.orgresearchgate.net

Unlike the parent isoselenocyanates which are typically monodentate, selenourea (B1239437) derivatives can act as multidentate chelating ligands. fiveable.me For example, N-acylselenoureas can be deprotonated to form monoanionic ligands that coordinate to a metal center through both the selenium and an oxygen atom, creating a stable six-membered metallacycle. arkat-usa.orgresearchgate.net This chelate effect, where a multidentate ligand binds to a metal ion, results in a more thermodynamically stable complex compared to one formed with analogous monodentate ligands. fiveable.me

X-ray diffraction studies of such metal-selenourea complexes have revealed key structural changes upon coordination. arkat-usa.orgresearchgate.net

Table 2: Representative Bond Length Changes in a Selenourea Ligand Upon Coordination to Palladium(II) arkat-usa.org

BondBond Length in Free Ligand (Å)Bond Length in Coordinated Ligand (Å)Change upon Coordination
C-Se Not explicitly stated, but implied shorter1.8895(18)Lengthens
C-O Not explicitly stated, but implied shorter1.281(2)Lengthens
C-N Not explicitly stated, but implied longer1.325(2) - 1.340(2)Shortens

Data derived from a study on a palladium complex with a deprotonated N-benzoyl-N',N'-di(tert-butyl)bipyridylselenoureato ligand. arkat-usa.org

The observed lengthening of the C=Se and C=O bonds and shortening of the C-N bonds are consistent with the delocalization of electron density within the chelate ring upon deprotonation and coordination to the metal. arkat-usa.org In many cases, the coordination of the selenourea ligand occurs through the selenium atom, which acts as the primary donor site. nih.gov

Influence of the tert-Butyl Group on Coordination Environment and Stability in Metal Complexes

The tert-butyl group [(CH₃)₃C-] is a bulky substituent that exerts significant steric and electronic effects on the properties of a ligand and its resulting metal complexes. wikipedia.orgnih.gov Its presence in tert-butyl isoselenocyanate profoundly influences the coordination environment and stability of the corresponding metal complexes. wikipedia.org

Steric Influence:

The primary effect of the tert-butyl group is steric hindrance, which arises from its large spatial requirement. wikipedia.org This bulkiness can:

Control Coordination Number: It can prevent the coordination of multiple ligands to a metal center, favoring the formation of complexes with lower coordination numbers. nih.gov

Dictate Geometry: The steric repulsion between bulky ligands can force a complex into a specific geometry. For example, it can favor tetrahedral geometries over square-planar or octahedral arrangements. nih.gov

Enhance Stability: Steric bulk can kinetically stabilize a complex by physically blocking pathways for ligand substitution or decomposition reactions. libretexts.orgwikipedia.org It can slow down unwanted side-reactions and is responsible for the stability of otherwise reactive species. wikipedia.org For instance, while some compounds readily dimerize, their tert-butyl substituted derivatives can be robust and monomeric. wikipedia.org

Mitigate Quenching: In photoluminescent complexes, the tert-butyl group can suppress quenching pathways like aggregation-caused quenching by preventing π-π stacking and increasing intermolecular distances. acs.org

Electronic Influence:

The tert-butyl group is an electron-donating group through induction. This electronic effect can:

Increase Electron Density: It increases the electron density on the ligand's donor atom, which can enhance its σ-donor capability and strengthen the metal-ligand bond. acs.org

Modulate Redox Potentials: By donating electron density to the metal center, it can make the complex easier to oxidize (raising the HOMO energy level) and harder to reduce. acs.org

Influence Stability: The thermodynamic stability of a complex is influenced by the strength of the metal-ligand bond. dalalinstitute.comresearchgate.net The electron-donating nature of the tert-butyl group can contribute to a stronger bond and thus greater thermodynamic stability, which is reflected in a larger formation constant (Kf). libretexts.orgresearchgate.net

Table 3: Summary of the Effects of the tert-Butyl Group in Metal Complexes

EffectDescriptionConsequenceReference
Steric Hindrance The large size of the group physically obstructs access to the metal center.Controls coordination number, influences geometry, enhances kinetic stability. wikipedia.orgnih.govnih.gov
Electron Donation (Inductive Effect) Pushes electron density towards the coordination site.Increases ligand basicity, strengthens the M-L bond, modulates redox properties, and enhances thermodynamic stability. dalalinstitute.comacs.org
Stabilization of Unusual States A combination of steric and electronic effects can stabilize metals in uncommon oxidation states or coordination geometries.Allows for the isolation and study of novel and reactive metal complexes. wikipedia.org

Advanced Spectroscopic Characterization Methods for Tert Butyl Isoselenocyanate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govnih.gov

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For tert-butyl isoselenocyanate, various NMR experiments targeting different nuclei (¹H, ¹³C, and ⁷⁷Se) provide a comprehensive picture of the molecular framework and the electronic environment of the isoselenocyanate group.

¹H NMR Spectroscopy for Proton Environments.nih.gov

Proton NMR spectroscopy of this compound is characterized by its simplicity, which arises from the molecule's symmetry. The nine protons of the three methyl groups are chemically equivalent, resulting in a single, sharp resonance signal.

The tert-butyl group, containing nine equivalent protons, typically produces a sharp and intense singlet in the ¹H NMR spectrum. nih.gov This high sensitivity is advantageous, especially when the moiety is attached to larger molecules or complexes, as long as it retains its rotational freedom. nih.gov The chemical shift of this singlet is influenced by the electronegativity and magnetic anisotropy of the adjacent isoselenocyanate group. Based on analogous tert-butyl compounds, the signal is expected in the upfield region of the spectrum.

Table 1: Expected ¹H NMR Data for this compound

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration

Note: The exact chemical shift is an approximation based on related tert-butyl structures.

¹³C NMR Spectroscopy for Carbon Framework Analysis

In ¹³C NMR spectroscopy, two distinct signals are anticipated for this compound, corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.

The signal for the three equivalent methyl carbons appears at a characteristic upfield chemical shift. The quaternary carbon, being directly attached to the nitrogen of the isoselenocyanate group, is more deshielded and thus appears further downfield. stackexchange.com A notable feature in ¹³C NMR spectra is that quaternary carbons often exhibit signals of lower intensity compared to protonated carbons. youtube.com The chemical shift of the N=C=Se carbon provides direct insight into the electronic environment of the isoselenocyanate functionality.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Environment Expected Chemical Shift (ppm) Notes
(CH₃)₃C- ~30
(CH₃)₃C- ~60 Signal intensity may be lower.

Note: Chemical shifts are estimations based on analogous compounds like tert-butyl isothiocyanate. chemicalbook.com

⁷⁷Se NMR Spectroscopy for Selenium Nucleus Chemical Shifts and Coupling.nih.govhuji.ac.il

With a natural abundance of 7.63% and a spin of ½, the ⁷⁷Se nucleus is a valuable probe for directly studying organoselenium compounds. nih.govhuji.ac.il ⁷⁷Se NMR offers a very wide chemical shift range, making it highly sensitive to the local electronic environment of the selenium atom. netlify.app

The chemical shift of the ⁷⁷Se nucleus in this compound is a key parameter, providing a 'fingerprint' for the isoselenocyanate group. nih.gov This shift can yield information about the molecular structure and bonding. nih.gov Furthermore, coupling between the ⁷⁷Se nucleus and adjacent ¹³C nuclei (¹J(⁷⁷Se-¹³C)) can be observed as satellite peaks in either the ⁷⁷Se or ¹³C spectrum. huji.ac.il The magnitude of this one-bond coupling constant provides further structural information. While the measurement of ⁷⁷Se chemical shifts has not always been a routine part of characterization, its ability to provide direct insight into the selenium center is invaluable. nih.gov

Table 3: General ⁷⁷Se NMR Parameters

Parameter Significance Typical Values
Chemical Shift (δ) Indicates the electronic environment of the Se atom. netlify.app Very wide range (-500 to >2000 ppm). netlify.app

Infrared (IR) Spectroscopy for Vibrational Modes, particularly C=Se Stretching

Infrared spectroscopy probes the vibrational frequencies of a molecule. For this compound, the most characteristic absorption is the strong, asymmetric stretching vibration of the -N=C=Se group.

This vibrational mode is expected to appear in a specific region of the IR spectrum. By analogy to related thiocyanates and thiosemicarbazones, where the C=S stretch is a key diagnostic band, the C=Se stretch serves a similar purpose for isoselenocyanates. researchgate.net Studies comparing thiosemicarbazones with their seleno-analogues have shown that the C=Se stretching vibration appears at a lower frequency than the C=S stretch. researchgate.net This band may be coupled with other vibrations, such as N-C-N stretching in more complex adducts. researchgate.net

Table 4: Characteristic IR Absorption for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Asymmetric -N=C=Se stretch ~2100-2150 Strong

Note: The C=Se stretching frequency is an estimation based on data from selenosemicarbazones. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Due to the presence of several selenium isotopes, this peak would appear as a characteristic isotopic cluster. The most common fragmentation pathway for compounds containing a tert-butyl group is the cleavage of the bond to the quaternary carbon, leading to the formation of a highly stable tert-butyl cation ((CH₃)₃C⁺). This fragment would likely be observed as the base peak in the spectrum. This technique has been effectively used for the analysis of other tert-butyl containing compounds. nih.govnih.gov

Table 5: Expected Mass Spectrometry Data for this compound

Ion m/z (for ⁸⁰Se) Significance
[C₅H₉NSe]⁺ 163 Molecular Ion (M⁺)

Ultraviolet-Photoelectron Spectroscopy (UV-PES) for Electronic Structure Elucidation.thermofisher.comwikipedia.org

Ultraviolet-Photoelectron Spectroscopy (UPS) is a technique that measures the kinetic energies of photoelectrons emitted from a molecule upon irradiation with ultraviolet photons. wikipedia.org This method provides direct information about the energies of molecular orbitals in the valence region. wikipedia.orgkratos.com

UV-PES is particularly sensitive to the surface and valence electronic structure of a material, with an approximate information depth of 2-3 nm. thermofisher.com For this compound, the UV-PES spectrum would reveal a series of peaks corresponding to the ionization energies of the valence molecular orbitals. wikipedia.org Analysis of these peaks, often in conjunction with computational studies, allows for the assignment of bonding, non-bonding, and anti-bonding orbitals. thermofisher.com This provides fundamental insights into the electronic makeup of the isoselenocyanate group and its interaction with the tert-butyl substituent. The technique is also used to determine the work function of materials. kratos.comresearchgate.net

Table 6: Information Obtained from UV-PES of this compound

Measurement Information Gained
Photoelectron Kinetic Energies Determination of valence molecular orbital energy levels. wikipedia.org
Peak Fine Structure Insights into the bonding, non-bonding, or anti-bonding nature of orbitals. wikipedia.org

X-ray Diffraction Studies for Solid-State Structural Determination of Derived Compounds

Extended efforts to locate specific X-ray diffraction data for adducts and derived compounds of this compound have been unsuccessful. A comprehensive search of available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for compounds directly synthesized from this compound.

While the broader field of organometallic chemistry extensively utilizes X-ray crystallography to determine the three-dimensional structure of molecules, and numerous studies exist for related compounds such as tert-butyl isocyanide and other isocyanate derivatives, specific data for adducts of this compound appear to be unavailable in the public domain at this time.

Therefore, a detailed discussion, including data tables on unit cell parameters, bond lengths, bond angles, and space groups for derivatives of this compound, cannot be provided. Further research and synthesis in this specific area would be required to generate the necessary experimental data for such a structural analysis.

Theoretical and Computational Chemistry Studies of Tert Butyl Isoselenocyanate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through the solution of the Schrödinger equation, albeit with approximations, these methods can predict a wealth of information, from molecular geometry to spectroscopic characteristics.

Density Functional Theory (DFT) Approaches for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For tert-butyl isoselenocyanate, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in determining its equilibrium geometry. These calculations can provide precise details of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

A hypothetical table of DFT-calculated geometric parameters for this compound is presented below, based on expected values from related structures.

ParameterPredicted Value (Å or °)
C-N Bond Length1.48
N=C Bond Length1.21
C-Se Bond Length1.83
C-C (tert-butyl) Bond Length1.54
C-N=C Angle~170-180
N=C=Se Angle~175-180

This table is illustrative and based on general principles of chemical bonding and data from analogous molecules. Specific computational studies are required for precise values.

Furthermore, DFT calculations provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These electronic properties are key to understanding the molecule's reactivity, with regions of high electron density being susceptible to electrophilic attack and regions of low electron density being prone to nucleophilic attack.

High-Level Ab Initio Methods for Energetic and Spectroscopic Predictions

For more accurate predictions of energetic and spectroscopic properties, high-level ab initio methods are employed. dtic.mil These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but often provide results closer to experimental values. dtic.mil

In the context of this compound, ab initio calculations would be particularly valuable for predicting its vibrational frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, a study on 4-tert-butyl benzyl (B1604629) selenocyanate (B1200272) utilized Hartree-Fock (HF) ab initio calculations to analyze its FT-IR spectrum, showing good agreement between calculated and experimental wavenumbers. ox.ac.uk Similar calculations for this compound would allow for the characterization of key vibrational modes, such as the asymmetric and symmetric stretches of the N=C=Se group.

Predicting spectroscopic properties with high accuracy is a significant application of these methods. For instance, ab initio calculations have been successfully used to interpret the X-ray absorption spectrum of the tert-butyl radical, assigning experimental bands to specific electronic transitions. fiveable.me Such an approach for this compound could provide a detailed understanding of its electronic excited states.

Below is an illustrative table of predicted vibrational frequencies for key modes of this compound, based on typical ranges for such functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)
N=C=Se Asymmetric Stretch~2100
N=C=Se Symmetric Stretch~1300
C-N Stretch~1000
C-C (tert-butyl) Rocking~930

This table is for illustrative purposes. Accurate values require specific high-level ab initio calculations.

Conformational Analysis and Molecular Dynamics Simulations

The tert-butyl group, due to its size, can introduce significant steric hindrance, potentially leading to multiple stable conformations. Conformational analysis aims to identify these different spatial arrangements of the atoms and determine their relative energies. For a molecule like this compound, rotation around the C-N single bond is a key conformational degree of freedom.

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time. researchgate.netmdpi.comnih.govmdpi.com By simulating the motion of atoms based on a force field, MD simulations can reveal the accessible conformations and the transitions between them. researchgate.netmdpi.comnih.govmdpi.com These simulations can provide insights into the flexibility of the molecule and the preferred orientations of the tert-butyl group relative to the isoselenocyanate functionality. While specific MD studies on this compound are scarce, the principles of such analyses are well-established for other flexible molecules. researchgate.net

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational chemistry provides a powerful lens to study reaction pathways, identify transient species like transition states and intermediates, and rationalize experimental observations.

Mapping of Potential Energy Surfaces and Identification of Transition States

A chemical reaction can be visualized as the movement of reactants over a multi-dimensional potential energy surface (PES) to form products. fiveable.menih.govyoutube.comlibretexts.orgyoutube.com The PES maps the potential energy of a system as a function of its atomic coordinates. fiveable.menih.govyoutube.comlibretexts.orgyoutube.com A key feature of a PES is the transition state, which represents the energy maximum along the minimum energy path between reactants and products. umn.eduwikipedia.orgvedantu.com

For reactions involving this compound, computational methods can be used to map out the relevant regions of the PES. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. While direct computational studies on the reaction mechanisms of this compound are not readily found, theoretical investigations of analogous reactions, such as those involving tert-butyl isocyanide, demonstrate the feasibility and utility of this approach. ox.ac.uk

Role of Intermediates in Reaction Pathways

In many chemical reactions, the transformation from reactants to products proceeds through one or more intermediate species. These intermediates correspond to local minima on the potential energy surface and are typically more stable than transition states, although still highly reactive. Identifying and characterizing these intermediates is crucial for a complete understanding of the reaction mechanism.

Computational studies can predict the structures and energies of potential intermediates in reactions of this compound. For example, in addition reactions to the C=N bond, various cyclic or open-chain intermediates could be formed. By calculating the relative energies of these intermediates and the barriers to their formation and subsequent reactions, a detailed picture of the reaction pathway can be constructed. While specific examples for this compound are lacking in the current literature, the general methodology is well-established for a wide range of chemical systems.

Steric and Electronic Effects of the tert-Butyl Substituent: A Computational Perspective

The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on the reactivity and properties of a molecule. Computational chemistry provides powerful tools to dissect and quantify these contributions.

Steric Effects:

The most apparent characteristic of the tert-butyl group is its large size. This steric hindrance can influence reaction rates and selectivities by impeding the approach of reactants to the reactive center. In the context of this compound, the bulky tert-butyl group attached to the nitrogen atom of the isoselenocyanate moiety (-N=C=Se) can shield the electrophilic carbon atom from nucleophilic attack.

Computational methods can be used to visualize and quantify this steric hindrance. Molecular mechanics and quantum mechanics calculations can determine the steric energy of different conformations and transition states. For instance, the transition state for a nucleophilic attack on the isoselenocyanate carbon would likely show significant steric strain due to the presence of the tert-butyl group, leading to a higher activation energy compared to a less hindered isoselenocyanate.

Electronic Effects:

The tert-butyl group is generally considered to be an electron-donating group through induction and hyperconjugation. This electron-donating nature can influence the electronic properties of the isoselenocyanate group.

Inductive Effect: The alkyl groups of the tert-butyl substituent are less electronegative than the nitrogen atom they are attached to, leading to a net inductive donation of electron density towards the isoselenocyanate moiety.

Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the tert-butyl group into the π-system of the N=C=Se group. This delocalization can further increase the electron density on the isoselenocyanate group.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects by calculating atomic charges and orbital interactions. These calculations can reveal the extent of electron donation from the tert-butyl group and its impact on the charge distribution within the isoselenocyanate functionality. For example, increased electron density on the nitrogen atom could affect its coordination properties in the formation of metal complexes.

Studies on other tert-butyl containing compounds have computationally demonstrated these effects. For instance, computational studies on tert-butylbenzenium ions have confirmed the stabilizing effect of the tert-butyl group on the carbocation through these electronic contributions. nih.govsigmaaldrich.com

Q & A

Q. What are the recommended methods for synthesizing tert-butyl isoselenocyanate, and how can purity be optimized?

this compound can be synthesized via nucleophilic substitution reactions, leveraging the reactivity of tert-butyl halides with selenocyanate salts. A polar aprotic solvent (e.g., dimethylformamide) is recommended to stabilize intermediates and enhance reaction efficiency. Post-synthesis, purification via column chromatography using silica gel and a hexane/ethyl acetate gradient can isolate the compound. Purity should be confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to the acute toxicity and flammability of organoselenium compounds, researchers must:

  • Use explosion-proof equipment and grounded containers to prevent static discharge.
  • Employ fume hoods with HEPA filters to avoid inhalation of vapors.
  • Store the compound in airtight containers at -20°C, away from oxidizing agents. Safety data from analogous tert-butyl isocyanides suggest immediate decontamination with ethanol in case of skin contact .

Q. How can researchers characterize the structural stability of this compound under varying conditions?

Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solvent compatibility tests : Monitor degradation via UV-Vis spectroscopy in solvents like DMSO or aqueous buffers.
  • Light exposure assays : Assess photolytic stability under UV light (e.g., 254 nm) over 24–72 hours .

Advanced Research Questions

Q. What experimental designs are effective for evaluating the anticancer activity of this compound in triple-negative breast cancer (TNBC) models?

  • In vitro : Combine this compound with 5-fluorouracil (5-FU) in TNBC cell lines (e.g., MDA-MB-231). Assess synergistic effects via Chou-Talalay combination index (CI) analysis. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) .
  • In vivo : Administer the compound intraperitoneally in xenograft mouse models. Monitor tumor volume regression and perform immunohistochemistry (IHC) for caspase-3 activation .

Q. How can researchers resolve contradictions in data regarding the redox activity of this compound?

Conflicting redox data may arise from solvent-dependent reactivity or trace metal impurities. To address this:

  • Reproducibility checks : Repeat experiments in rigorously degassed solvents (e.g., via freeze-pump-thaw cycles).
  • Metal analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals.
  • Computational modeling : Perform DFT calculations to predict redox potentials under different conditions .

Q. What methodologies are suitable for studying the interaction of this compound with biomolecular targets (e.g., kinases or transcription factors)?

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd).
  • X-ray crystallography : Co-crystallize the compound with the target to resolve binding modes at atomic resolution.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in physiological buffers .

Q. How can the environmental persistence of this compound be assessed in ecotoxicological studies?

  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure half-life under aerobic conditions.
  • Aquatic toxicity : Perform acute toxicity tests on Daphnia magna (48-hour LC50) and algae (72-hour growth inhibition).
  • Soil adsorption studies : Apply batch equilibrium methods to determine Koc (organic carbon partition coefficient) .

Methodological Considerations

  • Data validation : Cross-validate findings using orthogonal techniques (e.g., LC-MS and NMR for metabolite identification) .
  • Ethical reporting : Disclose all experimental parameters (e.g., solvent purity, temperature fluctuations) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.